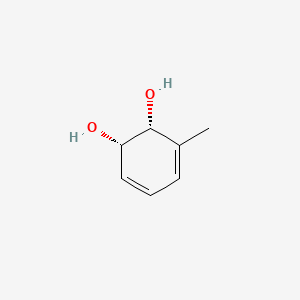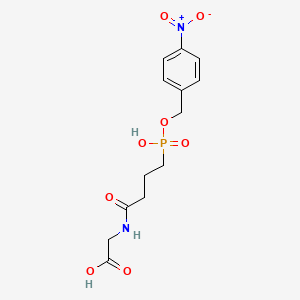
4-Nitro-benzylphosphonobutanoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl)glycine is an N-acylglycine whose structure comprises a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent. It is an organic phosphonate, a C-nitro compound and a N-acylglycine.
Scientific Research Applications
Fluorogenic Labeling Reagent in Neurotransmitter Analysis : 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to 4-Nitro-benzylphosphonobutanoyl-glycine, has been characterized as a fluorogenic labeling reagent. It is used for high-speed, online microdialysis-capillary electrophoresis assays for amino acid neurotransmitters. This application is significant in the analysis of amino acids such as glutamate, GABA, glycine, taurine, and D-serine, and has improved the detection limits for these neurotransmitters (Klinker & Bowser, 2007).
Synthesis of Peptide Nucleic Acid Monomers : Another application is in the synthesis of peptide nucleic acid monomers. A study described the synthesis of the benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, which are used in the synthesis of peptide nucleic acid monomers. These esters are crucial in the development of new strategies for nucleic acid research and therapeutic applications (Wojciechowski & Hudson, 2008).
Antibacterial Studies and Crystal Structure Analysis : The compound has also been studied for its antibacterial properties. Research involving nitro-substituted N-(benzoylcarbamothioyl)-amino acids, which include derivatives of 4-nitro-benzylphosphonobutanoyl-glycine, has shown promising antibacterial activity. These compounds have been characterized spectroscopically, and their crystal structures have been analyzed (Omotola et al., 2018).
Electrochemical Sensing of Explosive Compounds : The compound has applications in the field of electrochemical sensing. A study involving glycine-stabilized silver nanoparticles (Glyc-AgNPs) demonstrated their use for the electrochemical sensing of nitro-aromatic explosive compounds, highlighting the compound's potential in security and environmental monitoring applications (Singh et al., 2016).
Agricultural Applications in Glyphosate Tolerance : Additionally, the compound has relevance in agriculture, particularly in the development of glyphosate-tolerant crops. Glyphosate (N-phosphonomethyl-glycine) is a widely used herbicide, and the development of glyphosate-tolerant crops has been a significant advancement in agricultural biotechnology (Padgette et al., 1995).
properties
CAS RN |
147104-11-8 |
|---|---|
Product Name |
4-Nitro-benzylphosphonobutanoyl-glycine |
Molecular Formula |
C13H17N2O8P |
Molecular Weight |
360.26 g/mol |
IUPAC Name |
2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |
InChI Key |
LNMNPGKCSJFAGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





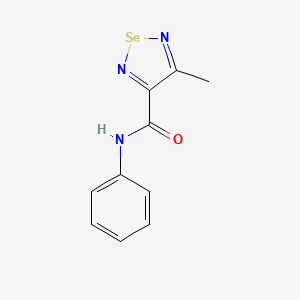
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
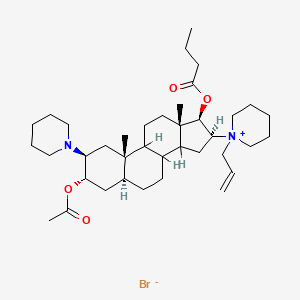
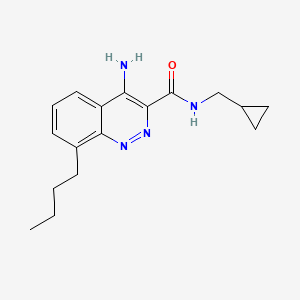
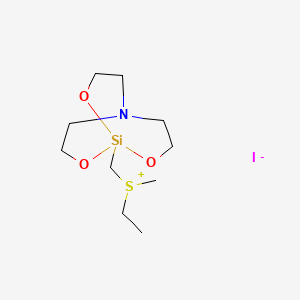
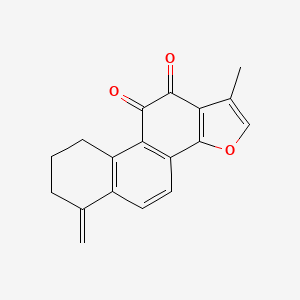


![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)


